

# Technical Guide: Procurement and Characterization of Remdesivir Impurity 9-d4

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Compound of Interest		
Compound Name:	Remdesivir impurity 9-d4	
Cat. No.:	B12425209	Get Quote

For researchers and drug development professionals engaged in the study of Remdesivir and its related substances, obtaining specific, high-quality impurities is crucial for analytical method development, validation, and quality control. This guide provides an in-depth overview of the suppliers and availability of **Remdesivir impurity 9-d4**, a deuterium-labeled version of a known Remdesivir impurity.

# **Supplier and Availability Overview**

**Remdesivir impurity 9-d4** is available from several specialized chemical suppliers. The availability ranges from items in stock to custom synthesis, indicating that researchers may need to plan for longer lead times in some cases. The compound is primarily intended for research and development purposes and not for human or veterinary use.[1][2]

Below is a summary of quantitative data from various suppliers to facilitate comparison.



Supplier	Catalogue Number	Molecular Formula	Molecular Weight	Availability/Pa ck Size
MedchemExpres s	HY-104077S2	Not explicitly stated, but described as deuterium-labeled Remdesivir.	Not explicitly stated	1 mg (Get quote)
Axios Research	AR-R10656	C27H31D4N6O8P	606.61	Inquire for availability
Cleanchem	CL-RDVR-76	C27H31D4N6O8P	606.6	Custom Synthesis
SynZeal	SZ-R050D01	C27H31D4N6O8P	606.6	Synthesis on demand
Biosynth	IR177106	Not explicitly stated	Not explicitly stated	10 mg, 25 mg (3- 4 Weeks lead time)

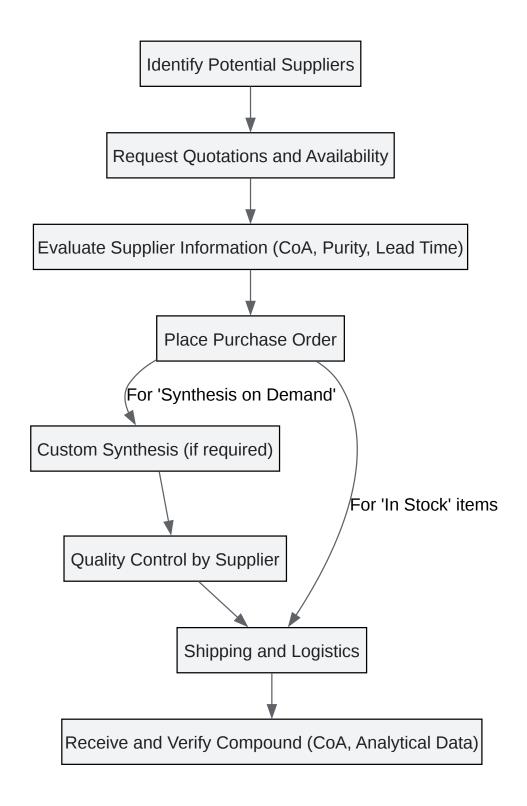
# **Experimental Protocols**

Detailed experimental protocols for the synthesis, isolation, and characterization of **Remdesivir impurity 9-d4** are not publicly available through standard chemical supplier documentation or scientific literature searches. Suppliers confirm that the product is fully characterized and compliant with regulatory guidelines, and a Certificate of Analysis (CoA) is typically provided upon purchase.[2][3] The synthesis of Remdesivir itself is a complex multi-step process, suggesting that the preparation of its labeled impurities would also require significant synthetic expertise.

# **Procurement Workflow for Remdesivir Impurity 9-d4**

The process of acquiring **Remdesivir impurity 9-d4** for research purposes follows a logical progression from initial supplier identification to final compound receipt and verification. The following diagram illustrates this typical workflow.





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Procurement workflow for Remdesivir impurity 9-d4.



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### References

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